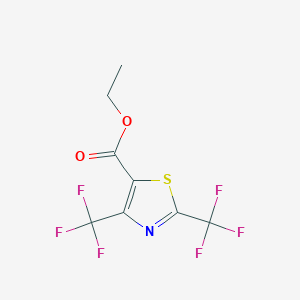

2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester

Overview

Description

“2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester” is a derivative of thiazole, a class of five-membered heterocyclic compounds containing sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on the thiazole ring greatly affect the biological outcomes .

Synthesis Analysis

The synthesis of “2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester” involves adding the compound to a dry reaction flask, followed by the addition of a sodium hydroxide solution under stirring conditions . The resulting mixture is stirred overnight at 40 degrees Celsius . After the raw material has completely reacted, the crude reaction system is extracted with ethyl acetate and water . The organic layer is separated and the water layer is extracted three times with ethyl acetate . The combined organic layers are dried with anhydrous sodium sulfate, the drying agent is filtered out, and the filtrate is concentrated under vacuum to obtain the target molecule . The yield is reported to be 99% .Molecular Structure Analysis

Thiazoles contain sulfur and nitrogen at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that the nitrogen atom is more negatively charged than the carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications

Convenient Synthesis Methods

The compound is utilized in synthetic chemistry for the development of thiazole-5-carboxylate esters through photolysis, showcasing its role in facilitating the synthesis of heterocyclic compounds. This process involves photolysis in the presence of tri-fluoroacetic acid and thioamides, leading to moderate yields of thiazole-5-carboxylate esters, underscoring its utility in synthetic organic chemistry (Fong et al., 2004).

Reactions with Acylaminocyanoesters

It reacts with acylaminocyanoesters to produce substituted aminothiazoles, highlighting its importance in the synthesis of aminothiazole derivatives. This reaction pathway is instrumental in the creation of compounds with potential applications in various fields, including pharmaceuticals (Golankiewicz et al., 1985).

Intermediate in Biologically Active Compounds

It serves as an important intermediate in the synthesis of biologically active compounds, such as thiazole carboxylic acids. This highlights its significance in the pharmaceutical industry for the development of new drugs and therapeutic agents (Yuanbiao et al., 2016).

Synthesis of Thiazolo[5,4-d]pyrimidine and Related Compounds

Its derivatives have been employed in the synthesis of thiazolopyrimidine derivatives, showcasing its utility in creating a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and drug design (El‐Emary & Khodairy, 2006).

Versatile Intermediate for Trifluoromethyl Heterocycles

It is a versatile intermediate for the synthesis of a wide range of trifluoromethyl heterocycles, demonstrating its pivotal role in the creation of compounds with trifluoromethyl groups, which are of interest due to their unique chemical properties and potential applications in various fields, including pharmaceuticals (Honey et al., 2012).

properties

IUPAC Name |

ethyl 2,4-bis(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO2S/c1-2-17-5(16)3-4(7(9,10)11)15-6(18-3)8(12,13)14/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCRKLXFNVHZBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2725006.png)

![4-({[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2725017.png)

![3-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B2725020.png)

![N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2725021.png)

![methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2725026.png)

amine](/img/structure/B2725027.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone oxalate](/img/structure/B2725029.png)